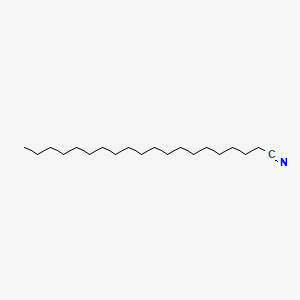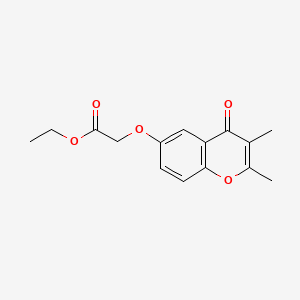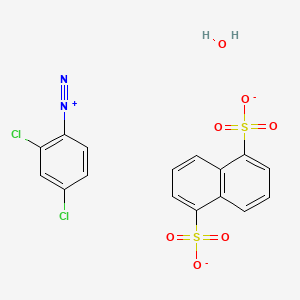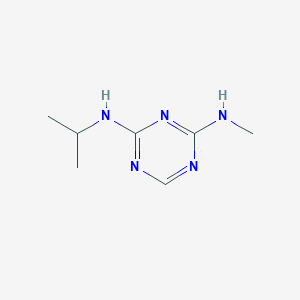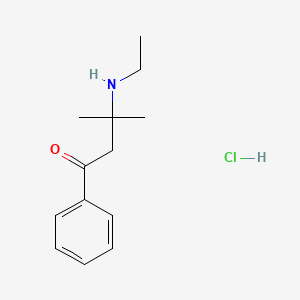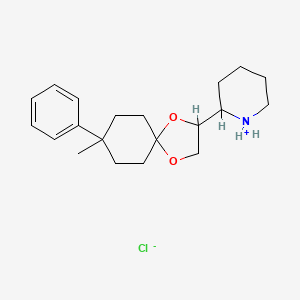
p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride: is a chemical compound with the molecular formula C18H23NO2S.ClH and a molecular weight of 353.94 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of p-hydroxybenzyl alcohol with 1-(3-phenylthiopropyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: It is investigated for its pharmacological properties and potential therapeutic benefits .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and products .
Mechanism of Action
The mechanism of action of p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
p-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol:
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)amino)ethyl)benzyl alcohol: This compound has a similar structure but with a different alkyl chain length.
Uniqueness: p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
34920-64-4 |
|---|---|
Molecular Formula |
C18H24ClNO2S |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
[3-hydroxy-3-(4-hydroxyphenyl)propyl]-(3-phenylsulfanylpropyl)azanium;chloride |
InChI |
InChI=1S/C18H23NO2S.ClH/c20-16-9-7-15(8-10-16)18(21)11-13-19-12-4-14-22-17-5-2-1-3-6-17;/h1-3,5-10,18-21H,4,11-14H2;1H |
InChI Key |
PDPDJLXMNDIZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC[NH2+]CCC(C2=CC=C(C=C2)O)O.[Cl-] |
Related CAS |
57476-29-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



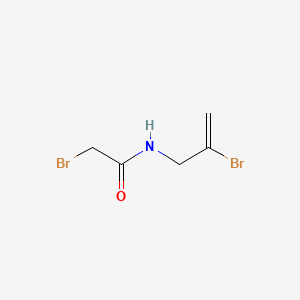
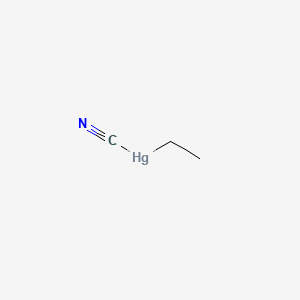
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)
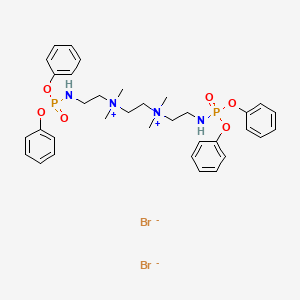
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)


